![molecular formula C14H17N7O4 B2603693 2-(8-((furan-2-ylmethyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide CAS No. 899972-43-1](/img/structure/B2603693.png)
2-(8-((furan-2-ylmethyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetohydrazide
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The compound has a purine core, which is a two-ring structure composed of a pyrimidine ring fused to an imidazole ring. It also has a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the polar amide group and the potential for hydrogen bonding might suggest that the compound has some degree of solubility in water .Scientific Research Applications
- The furan ring in the structure suggests potential antitumor activity. Researchers have explored derivatives of this compound as novel anticancer agents. By modifying the side chains or functional groups, scientists aim to enhance selectivity and efficacy against specific cancer types .
- The presence of furan and purine moieties makes this compound interesting for antimicrobial research. Scientists investigate its ability to inhibit bacterial and fungal growth. Structural modifications may lead to potent antimicrobial agents .
- Derivatives of this compound have been designed for use as bioluminescence substrates. By modifying the imidazopyrazinone core at the C-6 and C-8 positions, researchers aim to extend the capabilities of bioluminescent assays .
- Furan-based compounds often exhibit anti-inflammatory properties. Researchers explore whether this acetohydrazide derivative can modulate inflammatory pathways. Understanding its mechanism of action could lead to novel anti-inflammatory drugs .
- The acetohydrazide functional group suggests potential metal-binding properties. Scientists investigate whether this compound can act as a chelator for essential metals like iron or copper. Such chelators find applications in treating metal-related diseases .
- Furan-containing compounds serve as versatile building blocks in organic synthesis. Researchers explore the reactivity of this compound in various reactions, including cyclizations, cross-couplings, and asymmetric transformations. Additionally, it may serve as a ligand in catalytic processes .
Anticancer Agents
Antimicrobial Properties
Bioluminescence Substrates
Anti-inflammatory Agents
Metal Chelators
Organic Synthesis and Catalysis
Safety and Hazards
properties
IUPAC Name |
2-[8-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O4/c1-19-11-10(12(23)20(2)14(19)24)21(7-9(22)18-15)13(17-11)16-6-8-4-3-5-25-8/h3-5H,6-7,15H2,1-2H3,(H,16,17)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYGLVIJRRQOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CO3)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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